molecular formula C10H8N2O2 B188091 8-Methyl-5-nitroquinoline CAS No. 64976-62-1

8-Methyl-5-nitroquinoline

Cat. No. B188091
CAS RN: 64976-62-1
M. Wt: 188.18 g/mol
InChI Key: JJGAHJWKYOSGEU-UHFFFAOYSA-N
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Description

8-Methyl-5-nitroquinoline is a chemical compound with the linear formula C10H8N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of 8-Methyl-5-nitroquinoline is represented by the linear formula C10H8N2O2 . It has a molecular weight of 188.187 .


Chemical Reactions Analysis

The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

8-Methyl-5-nitroquinoline has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Pharmaceutical and Biological Research

    • Nitroquinoline and its analogues have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • The methods of application or experimental procedures involve a wide range of synthesis protocols, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
    • The outcomes of these syntheses are various quinolines and derivatives with potential biological and pharmaceutical activities .
  • Chemical Synthesis

    • 8-Nitroquinoline has been used to prepare furazano [3,4-h] quinoline . It was also used to synthesize corresponding 2-substituted phenoxy-6-methoxy-8-aminoquinoline .
    • The methods of application or experimental procedures for these syntheses are not specified in the source .
    • The outcomes of these syntheses are the aforementioned furazano [3,4-h] quinoline and 2-substituted phenoxy-6-methoxy-8-aminoquinoline .
  • Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reaction

    • The VNS reaction in electron-deficient nitroquinolines was studied .
    • The methods of application or experimental procedures involve characterizing the properties of all new products by several techniques: MS, HRMS, FTIR, GC-MS, electronic absorption spectroscopy, and multinuclear NMR .
    • The outcomes of these studies include the structures of 4-chloro-8-nitroquinoline, 8-(tert-butyl)-2-methyl-5-nitroquinoline, 9-(8-nitroquinolin-7-yl)-9H-carbazole and (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one, which were determined by single-crystal X-ray diffraction measurements .
  • Biologically and Pharmaceutically Active Quinoline Synthesis

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
    • The methods of application or experimental procedures involve a wide range of synthesis protocols, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
    • The outcomes of these syntheses are various quinolines and derivatives with potential biological and pharmaceutical activities .
  • Medicinal Significance of Quinoline

    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
    • The methods of application or experimental procedures involve various synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
    • The outcomes of these studies include the synthesis of various quinoline derivatives with a wide range of pharmacological activities .
  • Direct Amination of Nitroquinoline

    • The readily available aromatic hydrogen located in ortho and/or para position to the nitro group is the main requirement for the vicarious nucleophilic substitution from the starting material .
    • The methods of application or experimental procedures are not specified in the source .
    • The outcomes of these studies are not specified in the source .
  • Carbon-Carbon Bond Formation

    • Yao et al. have described a novel application of highly stable Fe(OTf)3 as an efficient catalyst for carbon–carbon bond formation via the activation of a terminal alkyne C–H bond under solvent-free conditions for the synthesis of a quinoline derivative .
    • The methods of application or experimental procedures involve the use of Fe(OTf)3 as a catalyst for carbon–carbon bond formation .
    • The outcomes of these studies include the synthesis of a quinoline derivative .
  • Synthesis of Bioactive Chalcone Derivatives

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • The methods of application or experimental procedures involve a wide range of synthesis protocols, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
    • The outcomes of these syntheses are various quinolines and derivatives with potential biological and pharmaceutical activities .
  • Synthesis of Quinoline Motifs

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • The methods of application or experimental procedures involve traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
    • The outcomes of these studies include the synthesis of various quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Safety And Hazards

When handling 8-Methyl-5-nitroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Understanding the photochemistry of nitroquinoline derivatives is critical in order to improve the design of new related drugs and help minimize the photo side-effects within such a class of drugs . The intramolecular excited state proton transfer of hydroxyl-quinolines in an aprotic polar solvent has been observed, which could influence future research directions .

properties

IUPAC Name

8-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)8-3-2-6-11-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGAHJWKYOSGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289100
Record name 8-Methyl-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-5-nitroquinoline

CAS RN

64976-62-1
Record name 64976-62-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of commercially available 8-methylquinoline (5.0 g, 34 mmol) in concentrated H2SO4 (19 mL) at 0° C. was added portionwise KNO3 (4.29 g, 42.4 mmol). After the addition, the reaction was stirred at rt for 17 h, then poured into ice/water and extracted with EtOAc (3×100 mL). The aqueous layer was basified to pH=9 with solid Na2CO3 and extracted with EtOAc (2×100 mL). The combined extracts were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was chromatographed (silica gel) to yield the title compound (5.98 g, 94%) as a light yellow solid. LC/MS m/z 189 [M+H]+.
Quantity
5 g
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reactant
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4.29 g
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19 mL
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ice water
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0 (± 1) mol
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reactant
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Yield
94%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
DM Bailey, S Archer, D Wood, D Rosi… - Journal of Medicinal …, 1970 - ACS Publications
The title compound (XVIII) has beensynthesized chemically in a seven-step sequence and also by microbiological oxidation of 6-chloro-5-{[2-(dieihylamino) ethyl] amino}-8-…
Number of citations: 10 pubs.acs.org
JB Niederl, MB Hundert - Journal of the American Chemical …, 1950 - ACS Publications
… ,6-dichloro-8-methyl-5-nitroquinoline, no 6-bromo-2-hydroxy-8-methyl-5-nitroquinoline was iso… -2-chloro-8methyl-5-nitroquinoline did yield 6-bromo-2-hydroxy-8-methyl-5-nitroqmnoline. …
Number of citations: 1 pubs.acs.org
BG Siim, GJ Atwell, RF Anderson… - Journal of medicinal …, 1997 - ACS Publications
… Similar reaction of 4-chloro-8-methyl-5-nitroquinoline with 3-amino-1,2-propanediol (95 C, 2 h) gave 4-[(2,3-dihydroxypropyl)amino]-8-methyl-5-nitroquinoline (24) (71%): 1 H NMR [(CD …
Number of citations: 31 pubs.acs.org
J Wright, G Bolton, M Creswell, D Downing… - Bioorganic & Medicinal …, 1996 - Elsevier
… Exposure of 6-chloro-5-nitroquinoline or 6-chloro-8-methyl-5-nitroquinoline '3 to phenylsulphinic acids as in Scheme 1 gave analogs of 1 and 2 in which the 8-amino group was …
Number of citations: 32 www.sciencedirect.com
WA Denny, GJ Atwell, PB Roberts… - Journal of medicinal …, 1992 - ACS Publications
… 4-Chloro-7-methylquinoline gave 82% of 4-chloro-7-methyl-8-nitroquinoline, and 4-chloro-8-methylquinoline gave 91 % of 4-chloro-8-methyl-5-nitroquinoline, and 4-chloro3-…
Number of citations: 63 pubs.acs.org
NM Ali, A McKillop, MB Mitchell, RA Rebelo… - Tetrahedron, 1992 - Elsevier
… Coupling of 4-chioro-8-methyl-5-nitroquinoline with 4bromophenylboronic acid (entry 12) gave only 4045% of the heterobiaryl due to self-coupling of the organometallic reagent and …
Number of citations: 170 www.sciencedirect.com
TA Irving, JL Greene Jr, JG Peterson… - Journal of the American …, 1950 - ACS Publications
… ,6-dichloro-8-methyl-5-nitroquinoline, no 6-bromo-2-hydroxy-8-methyl-5-nitroquinoline was iso… -2-chloro-8methyl-5-nitroquinoline did yield 6-bromo-2-hydroxy-8-methyl-5-nitroqmnoline. …
Number of citations: 0 pubs.acs.org
JP Moerdyk, AL Speelman, KE Kuper III… - … of Photochemistry and …, 2009 - Elsevier
We report the detailed synthesis and photochemistry of two analogs (specifically 3,5-di-tert-butyl-7′-methyl- and 3,5-di-tert-butyl-7′,9′-dimethyl-1′,3′-dihydrospirocyclohexa[2,5]…
Number of citations: 9 www.sciencedirect.com
KB McMurtrey - 2014 - deepblue.lib.umich.edu
C−H bonds are abundant in organic molecules and have great potential to be utilized as starting materials for the functionalization of many pharmaceuticals and natural products. With …
Number of citations: 3 deepblue.lib.umich.edu
MP Hay, KO Hicks, FB Pruijn, K Pchalek… - Journal of medicinal …, 2007 - ACS Publications
… In all cases, 8-methyl-5-nitroquinoline was used as a second internal control to confirm that strict hypoxia was present during the experiment. (57) Plates were grown for 5 days after …
Number of citations: 52 pubs.acs.org

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